molecular formula C20H15N3O B2437251 5-Acetyl-1-(3-(3-pyridyl)phenyl)benzimidazole CAS No. 184098-17-7

5-Acetyl-1-(3-(3-pyridyl)phenyl)benzimidazole

Cat. No. B2437251
CAS RN: 184098-17-7
M. Wt: 313.36
InChI Key: NMXLBDUSUXYEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Acetyl-1-(3-(3-pyridyl)phenyl)benzimidazole” is a compound that contains a benzimidazole core, which is a heterocyclic aromatic organic compound. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and imidazole . It is a white or colorless solid that appears in form of tabular crystals .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been widely studied. Benzimidazole is produced by condensation of o-phenylenediamine with formic acid . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives have been extensively studied. For instance, benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

Benzimidazole, which is part of the compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Antiviral Applications

A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which could potentially include our compound of interest, have been synthesized and evaluated for their antiproliferative activity against nine different cancer cell lines . This suggests a potential application of the compound in the development of new antiviral agents.

Antimicrobial Applications

Pyridine compounds, including potentially our compound of interest, have been noted for their antimicrobial properties . This suggests that the compound could be used in the development of new antimicrobial agents.

Antitumor Applications

As mentioned above, the antiproliferative activity of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives against various cancer cell lines suggests a potential application of the compound in the development of new antitumor agents .

Analgesic Applications

Pyridine compounds have been noted for their analgesic properties . This suggests that the compound could potentially be used in the development of new pain relief medications.

Anti-inflammatory Applications

Pyridine compounds have also been noted for their anti-inflammatory properties . This suggests a potential application of the compound in the development of new anti-inflammatory agents.

Antioxidant Applications

Pyridine compounds have been noted for their antioxidant properties . This suggests that the compound could potentially be used in the development of new antioxidant agents.

Anti-Alzheimer’s Applications

Pyridine compounds have been noted for their anti-Alzheimer’s properties . This suggests a potential application of the compound in the development of new treatments for Alzheimer’s disease.

Antidiabetic Applications

Pyridine compounds have been noted for their antidiabetic properties . This suggests that the compound could potentially be used in the development of new treatments for diabetes.

properties

IUPAC Name

1-[1-(3-pyridin-3-ylphenyl)benzimidazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-14(24)15-7-8-20-19(11-15)22-13-23(20)18-6-2-4-16(10-18)17-5-3-9-21-12-17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXLBDUSUXYEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-1-(3-(3-pyridyl)phenyl)benzimidazole

Synthesis routes and methods I

Procedure details

5-Acetyl-1-(3-iodophenyl)benzimidazole in mixture with 5-acetyl-(3-bromophenyl)benzimidazole (36) was prepared analogously from 35 (Example 4). Yield: ~91% (2 steps from 34).
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5-Acetyl-1-(3-iodophenyl)benzimidazole
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5-acetyl-(3-bromophenyl)benzimidazole
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Synthesis routes and methods II

Procedure details

5-acetyl-2-(3-(3-pyridyl)phenylamino)aniline (5 g, 16.5 mmol) in formic acid (50 ml) is stirred at 90° C. for 1.5 hours. The cooled reaction mixture is made alkaline by addition of 12 M NaOH. 5-acetyl-1-(3-(3-pyridyl)phenyl)benzimidazole is filtered off washed with water and dried. Quantitative yield. m.p. 195-97° C.
Name
5-acetyl-2-(3-(3-pyridyl)phenylamino)aniline
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5 g
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50 mL
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